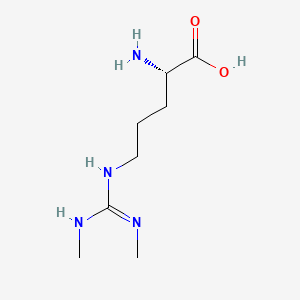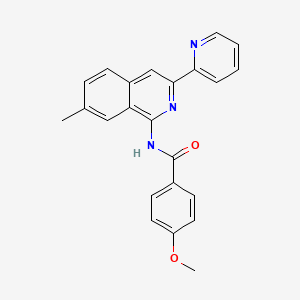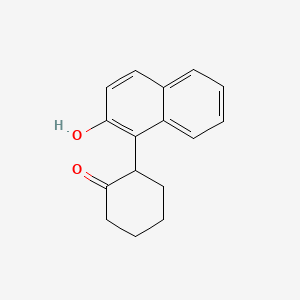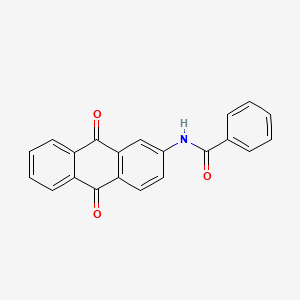
Symmetric dimethylarginine
Descripción general
Descripción
SDMA, also known as N,n’-dimethylarginine, is a derivative of the amino acid L-arginine. It has two methyl groups at the N(omega)- and N’(omega)-positions . SDMA is a post-translationally stable catabolic product of arginine-methylated proteins and plays an important role in basic cellular metabolism . It is an endogenous biomarker of kidney function that has been widely used in veterinary medicine .
Molecular Structure Analysis
SDMA is a structural isomer of asymmetric dimethylarginine (ADMA), another derivative of L-arginine . The difference lies in the position of the methyl groups. In SDMA, the methyl groups are added symmetrically to the terminal nitrogen atoms of the guanidino group of arginine .Mecanismo De Acción
Target of Action
Symmetric dimethylarginine (SDMA) is an endogenous inhibitor of nitric oxide (NO) synthase activity . This means that SDMA primarily targets nitric oxide synthase, an enzyme that plays a crucial role in the production of nitric oxide, a powerful signaling molecule involved in various physiological processes .
Mode of Action
SDMA interacts with its primary target, nitric oxide synthase, by inhibiting its activity . This inhibition reduces the synthesis of nitric oxide, leading to various physiological changes.
Biochemical Pathways
SDMA affects the nitric oxide synthesis pathway by inhibiting nitric oxide synthase . Nitric oxide plays a key role in various physiological processes, including vascular tone regulation, neuronal function, inflammation, and immunity . Therefore, the inhibition of nitric oxide synthesis by SDMA can have significant effects on these processes.
Pharmacokinetics
It is known that sdma levels are elevated in patients with kidney disease , suggesting that renal function may play a role in the elimination of SDMA
Action Environment
Environmental factors can influence the action, efficacy, and stability of SDMA. For example, hyperglycemia (high blood sugar levels) has been shown to impair the activity of enzymes involved in the metabolism of SDMA . Additionally, the levels of SDMA can be influenced by factors such as diet, lifestyle, and the presence of certain diseases . .
Safety and Hazards
Direcciones Futuras
Future research should focus on better understanding the biochemical pathways that regulate SDMA and the pathways that transduce their biological function . This could potentially lead to new therapeutic targets for treating renal disease . Furthermore, the role of SDMA as a biomarker for various health conditions, including cardiovascular disease and renal dysfunction, should be further investigated .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952691 | |
| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Symmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Symmetric dimethylarginine | |
CAS RN |
30344-00-4 | |
| Record name | Symmetric dimethylarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30344-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symmetric dimethylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Symmetric dimethylarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-DIMETHYLARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Symmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SDMA impact NO production?
A: Although SDMA doesn't directly inhibit NOS, it can indirectly influence NO production by competing with L-arginine for cellular uptake via the y+LAT2 transporter. This competition may limit L-arginine availability for NOS, potentially leading to reduced NO synthesis [].
Q2: What are the potential implications of elevated SDMA levels?
A: Elevated SDMA levels, often observed in chronic kidney disease (CKD) [, , , ], might signal reduced renal function due to its primary excretion route being renal clearance [, ]. While not a direct NOS inhibitor, increased SDMA could indirectly affect NO bioavailability, potentially contributing to cardiovascular complications associated with CKD [, , ].
Q3: What is the molecular formula and weight of SDMA?
A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of SDMA.
Q4: Is there any spectroscopic data available for SDMA within these research papers?
A4: No, the provided research papers do not include specific spectroscopic data for SDMA.
A4: The provided research papers primarily focus on the clinical significance of SDMA as a biomarker for renal function, particularly in the context of cardiovascular health. These articles do not delve into the detailed chemical properties, environmental impact, or manufacturing processes of SDMA. Therefore, we cannot provide answers to questions related to these aspects based on the provided information.
Q5: How is SDMA eliminated from the body?
A: SDMA is primarily eliminated from the body via renal excretion, making it a potential marker for assessing glomerular filtration rate (GFR) [, , ].
Q6: Has SDMA been investigated in clinical trials?
A: While SDMA is extensively researched as a biomarker, the provided research papers do not describe its direct use as a therapeutic agent in clinical trials. The focus remains on its role as a prognostic indicator for various health conditions, especially those related to cardiovascular and renal health [, , , , ].
A6: The provided research articles do not contain information on resistance mechanisms, toxicological profiles, drug delivery strategies, or targeting approaches specifically related to SDMA.
Q7: Can SDMA be used as a biomarker for CKD?
A: Yes, research suggests that SDMA can be a valuable biomarker for CKD. Studies indicate that SDMA levels rise earlier than serum creatinine in cats with CKD, potentially enabling earlier diagnosis and intervention [].
Q8: Is SDMA a better predictor of renal function than creatinine?
A: Research suggests SDMA might be more sensitive than creatinine in detecting early decreases in GFR in dogs []. In a study involving dogs with X-linked hereditary nephropathy, SDMA identified a decrease in GFR earlier than creatinine, highlighting its potential as an early indicator of kidney function decline [].
Q9: What other conditions have been linked to altered SDMA levels?
A9: Beyond CKD, research points to potential associations between altered SDMA levels and various conditions like:
- Hypertension: Studies found increased SDMA levels in individuals with essential hypertension, suggesting a possible link to cardiovascular health [, ].
- Polycystic ovary syndrome (PCOS): Elevated SDMA levels were observed in women with PCOS, hinting at a potential connection to endothelial dysfunction and cardiovascular risk [].
- Persistent pulmonary hypertension of the newborn (PPHN): Research indicates elevated ADMA and the ADMA/SDMA ratio in newborns with PPHN, implying a possible role of these metabolites in the disease's pathogenesis [].
Q10: What analytical methods are used to measure SDMA?
A10: Several analytical techniques are employed for accurate and reliable SDMA quantification:
- High-performance liquid chromatography (HPLC): This widely utilized method, often coupled with tandem mass spectrometry (HPLC-MS/MS), allows precise measurement of SDMA and related metabolites in various biological samples [, , , , , , ].
- Liquid chromatography-mass spectrometry (LC-MS): This highly specific and sensitive technique enables the simultaneous measurement of SDMA and other arginine metabolites, offering valuable insights into metabolic pathways [].
- Capillary electrophoresis: This method has been used to measure SDMA and other regulators of NO synthesis in biological samples, providing insights into metabolic changes associated with specific conditions [].
Q11: What are the advantages of using mass spectrometry-based methods for SDMA quantification?
A11: Mass spectrometry-based methods, such as HPLC-MS/MS and LC-MS, offer significant advantages for SDMA quantification:
- High specificity: These methods can differentiate SDMA from its structural isomers, such as ADMA, ensuring accurate measurements [].
- Enhanced sensitivity: Mass spectrometry provides high sensitivity, enabling the detection of low SDMA concentrations often encountered in biological samples [].
- Simultaneous measurement of multiple analytes: These methods can quantify SDMA alongside other related metabolites, providing a more comprehensive understanding of metabolic pathways [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide](/img/structure/B1663772.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B1663775.png)




![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)
![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)
![4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663792.png)
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)